(R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide
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Overview
Description
®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-4-(1-Amino-2-hydroxyethyl)phenol.
Acetylation: The amino group of ®-4-(1-Amino-2-hydroxyethyl)phenol is acetylated using acetic anhydride under mild conditions to form ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to their active sites.
Modulating Pathways: Affecting biochemical pathways by interacting with specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide hydrochloride
Uniqueness
- Chirality : The ®-enantiomer provides specific stereochemical properties.
- Functional Groups : The presence of amino, hydroxyethyl, and acetamide groups offers unique reactivity and applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m0/s1 |
InChI Key |
OSWKNMWNZVZEKU-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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